Cas no 72743-87-4 (4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl-)
72743-87-4 structure
Product Name:4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl-
CAS No:72743-87-4
MF:C20H20N6S2
MW:408.543000221252
CID:543485
PubChem ID:12622184
Update Time:2025-04-19
4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-methylsulfanyl-5-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole
- 1,2-Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane
- DTXSID00504654
- 72743-87-4
- 3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]
- 4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl-
-
- Inchi: 1S/C20H20N6S2/c1-27-19-23-21-17(25(19)15-9-5-3-6-10-15)13-14-18-22-24-20(28-2)26(18)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
- InChI Key: KDLONNBUWWPMGS-UHFFFAOYSA-N
- SMILES: S(C)C1=NN=C(CCC2=NN=C(N2C2C=CC=CC=2)SC)N1C1C=CC=CC=1
Computed Properties
- Exact Mass: 408.1194
- Monoisotopic Mass: 408.11908701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 112Ų
Experimental Properties
- PSA: 61.42
4H-1,2,4-Triazole, 3,3'-(1,2-ethanediyl)bis[5-(methylthio)-4-phenyl- Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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